3-(2-amino-7-methoxy-4-quinazolinyl)Phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol is a compound belonging to the quinazoline derivatives, which are known for their wide range of biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Preparation Methods
The synthesis of 3-(2-amino-7-methoxy-4-quinazolinyl)Phenol typically involves several steps. One common method includes the reaction of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization to form the quinazoline ring . Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
Chemical Reactions Analysis
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines .
Scientific Research Applications
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-amino-7-methoxy-4-quinazolinyl)Phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival, thereby exerting its anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol can be compared with other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds share similar structural features but differ in their specific substituents and biological activities . For instance, erlotinib and gefitinib are well-known for their use in treating non-small cell lung cancer, while lapatinib is used for breast cancer . The unique combination of the amino and methoxy groups in this compound contributes to its distinct biological properties .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-(2-amino-7-methoxyquinazolin-4-yl)phenol |
InChI |
InChI=1S/C15H13N3O2/c1-20-11-5-6-12-13(8-11)17-15(16)18-14(12)9-3-2-4-10(19)7-9/h2-8,19H,1H3,(H2,16,17,18) |
InChI Key |
ZTVVBBSHBGQZQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)N)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.